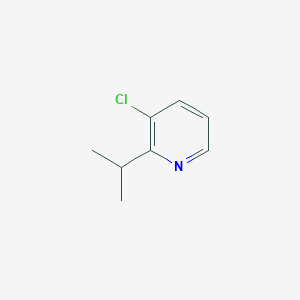
3-Chloro-2-isopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-isopropylpyridine is an organic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropylpyridine can be achieved through several methods. One common method involves the chlorination of 2-isopropylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Another method involves the use of N-oxides of pyridine derivatives, which are chlorinated using reagents like phosphoryl chloride. This method is advantageous as it provides high yields and minimizes the production of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of safer chlorinating agents, such as bis(trichloromethyl)carbonate, can also be employed to reduce environmental impact .
化学反应分析
Types of Reactions
3-Chloro-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-isopropylpyridine
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Formation of 3-amino-2-isopropylpyridine or 3-thio-2-isopropylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-isopropylpyridine
科学研究应用
3-Chloro-2-isopropylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides .
作用机制
The mechanism of action of 3-Chloro-2-isopropylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-isopropylpyridine
- 4-Chloro-2-isopropylpyridine
- 2-Chloro-5-isopropylpyridine
Comparison
3-Chloro-2-isopropylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activities. For example, the position of the chlorine atom can influence the compound’s ability to undergo substitution reactions or interact with biological targets .
属性
分子式 |
C8H10ClN |
|---|---|
分子量 |
155.62 g/mol |
IUPAC 名称 |
3-chloro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
InChI 键 |
APQFBDSBXPPUPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





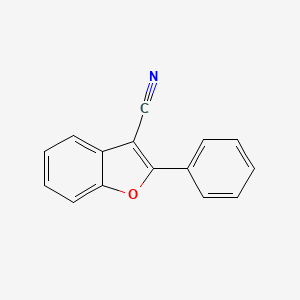
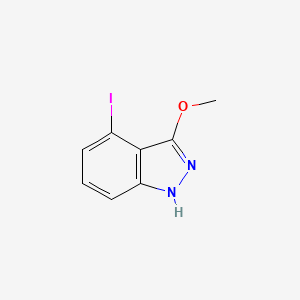
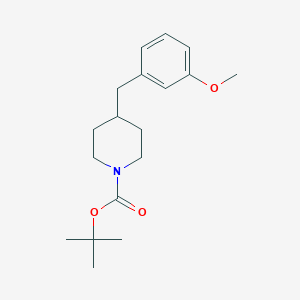
![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
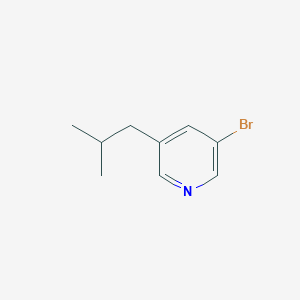

![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
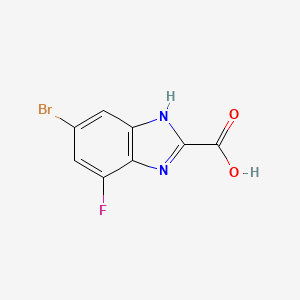

![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
